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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and historical
significance of human serum albumin (HSA). We delve into the pivotal experiments that defined
its biochemical properties and established its clinical utility, offering detailed methodologies and
guantitative data for the discerning researcher.

Introduction: The Quintessential Plasma Protein

Human serum albumin (HSA) is the most abundant protein in human blood plasma, typically
constituting about half of all serum proteins.[1] Synthesized in the liver, this highly soluble,
monomeric globular protein plays a series of indispensable physiological roles.[1] Its primary
functions include the regulation of colloidal osmotic pressure (oncotic pressure), which is
crucial for maintaining the proper distribution of fluids between blood vessels and tissues, and
the transport of a wide array of endogenous and exogenous substances.[2][3] These
substances include hormones, fatty acids, bilirubin, metal ions, and numerous drugs.[4] The
long and storied history of HSA research, from its initial identification to its large-scale
production, is a landmark in protein chemistry and translational medicine.

Early Discoveries and the Dawn of Plasma
Fractionation
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While the presence of albuminous substances in blood and urine was noted by physicians for
centuries, the modern era of HSA research began in the early 20th century with the
advancement of protein chemistry. The critical impetus for its isolation and purification on a
large scale was the onset of World War II. The U.S. military, anticipating massive casualties,
sought a stable, portable blood derivative to treat shock and severe burns on the battlefield.[5]
[6] This urgent need set the stage for one of the most significant achievements in medical
science.

In 1940, the U.S. government commissioned Edwin J. Cohn, a brilliant protein chemist at
Harvard Medical School, to lead this effort.[5][7] Cohn and his distinguished team embarked on
a project that would not only save countless lives but also lay the foundation for the entire
plasma fractionation industry.[8][9]

The Cohn Process: A Landmark in Protein
Chemistry

The primary challenge was to separate albumin from the myriad of other proteins in human
plasma in a gentle manner that preserved its biological activity.[10] The culmination of Cohn's
wartime effort was the development of the Cohn process, also known as cold ethanol
fractionation.[11] This robust method, first developed around 1946, exploits the differential
solubility of plasma proteins by precisely manipulating five key variables: ethanol concentration,
pH, temperature, ionic strength, and protein concentration.[10][12][13]

The process involves a series of sequential precipitation steps. By gradually increasing the
ethanol concentration while lowering the temperature and adjusting the pH, different protein
groups are selectively precipitated and removed.[10] Albumin, having the highest solubility and
lowest isoelectric point of the major plasma proteins, remains in the supernatant until the final
stages, allowing for its effective isolation.[10]

The first pure human albumin was prepared in Cohn's lab by the summer of 1941.[14]
Following the attack on Pearl Harbor on December 7, 1941, the entire stockpile was flown to
Honolulu to treat naval personnel suffering from severe burns, where it proved to be life-saving.
[6][14] This marked the first major clinical use of purified HSA. The process was rapidly scaled
up for industrial production, and by the end of the war, millions of units of aloumin had been
used to treat wounded soldiers.[5]
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I/l Nodes plasma [label="Cryo-poor Plasma", fillcolor="#FFFFFF", fontcolor="#202124"]; fracl
[label="Fraction \n(Fibrinogen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; superl
[label="Supernatant I", fillcolor="#FFFFFF", fontcolor="#202124"]; frac23 [label="Fraction
[I+11\n(Gamma Globulins)", fillcolor="#FBBCO05", fontcolor="#202124"]; super23
[label="Supernatant II+111", fillcolor="#FFFFFF", fontcolor="#202124"]; frac4 [label="Fraction
IVin(Alpha/Beta Globulins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; super4
[label="Supernatant IV", fillcolor="#FFFFFF", fontcolor="#202124"]; frac5 [label="Fraction
V\n(Albumin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; super5 [label="Final
Supernatant\n(Waste)", fillcolor="#FFFFFF", fontcolor="#202124"];

/I Invisible nodes for layout pl [shape=point, width=0.01, height=0.01]; p2 [shape=point,
width=0.01, height=0.01]; p3 [shape=point, width=0.01, height=0.01]; p4 [shape=point,
width=0.01, height=0.01];

/l Edges plasma -> p1l [arrowhead=none]; p1 -> fracl [dir=back]; p1 -> superl;
superl -> p2 [arrowhead=none]; p2 -> frac23 [dir=back]; p2 -> super23;
super23 -> p3 [arrowhead=none]; p3 -> frac4 [dir=back]; p3 -> super23;
super23 -> p4 [arrowhead=none]; p4 -> frac5 [dir=back]; p4 -> super5;

// Edge Labels edge [style=dashed, arrowhead=none, fontcolor="#202124"]; p1 -> p1 [label="
Step 1:\n ~8% EtOH, pH 7.2, -3°C ", headport=s, tailport=n]; p2 -> p2 [label=" Step 2:\n ~25%
EtOH, pH 6.9, -5°C ", headport=s, tailport=n]; p3 -> p3 [label=" Step 3:\n ~18% EtOH, pH 5.2,
-5°C ", headport=s, tailport=n]; p4 -> p4 [label=" Step 4:\n ~40% EtOH, pH 4.8, -5°C ",
headport=s, tailport=n]; } END_DOT Caption: Workflow of the Cohn Cold Ethanol Fractionation
Process.

Modern Purification and Characterization

While the Cohn process remains a backbone of the industry, particularly for aloumin extraction,
subsequent decades saw the development of new and complementary techniques.[15][16]

o Chromatographic Methods: Emerging in the early 1980s, liquid chromatography offered a
higher degree of purity.[11] Techniques such as ion-exchange and affinity chromatography
are now widely used, often in combination with ethanol fractionation, to purify not only
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albumin but also other valuable plasma proteins like coagulation factors and
immunoglobulins.[12][16]

o Heat Shock Treatment: Albumin is remarkably stable at temperatures up to 60°C. This
property is exploited in a purification method where serum, stabilized with agents like
caprylic acid, is heated to precipitate and denature most other proteins, leaving albumin in
solution.[12]

» Genetic Engineering: The advent of recombinant DNA technology has enabled the
production of human serum albumin in microbial (e.g., Pichia pastoris yeast) or plant-based
systems, offering a source free from blood-borne pathogens.

These advancements have also facilitated a deeper understanding of HSA's structure and

function. The complete 585-amino acid sequence was determined, and its three-dimensional,
heart-shaped structure was solved by X-ray crystallography, revealing the domains responsible
for its remarkable binding capacity.[1][2]

/I Central Node hsa [label="Human Serum Albumin (HSA)", shape=ellipse, fillcolor="#4285F4",
fontcolor="#FFFFFF", fontsize=12];

// Function Nodes oncotic [label="Oncotic Pressure\nRegulation", shape=box,
fillcolor="#FFFFFF", fontcolor="#202124"]; transport [label="Molecular Transport", shape=box,
fillcolor="#FFFFFF", fontcolor="#202124"]; buffer [label="Blood pH\nBuffering", shape=box,
fillcolor="#FFFFFF", fontcolor="#202124"]; antioxidant [label="Antioxidant Activity\n(ROS
Scavenging)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

/I Transport Sub-nodes sub_transport [label="Transports:", shape=plaintext,
fontcolor="#202124"; fatty _acids [label="Fatty Acids", shape=ellipse, fillcolor="#FBBCO05",
fontcolor="#202124"]; hormones [label="Hormones\n(e.g., Thyroxine)", shape=ellipse,
fillcolor="#FBBCO05", fontcolor="#202124"]; drugs [label="Drugs\n(e.g., Warfarin)",
shape=ellipse, fillcolor="#FBBCO05", fontcolor="#202124"]; bilirubin [label="Bilirubin®,
shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ions [label="Metal lons\n(Caz*,
Zn2H)" shape=ellipse, fillcolor="#FBBCO05", fontcolor="#202124"];

/I Edges hsa -> oncotic [label="Maintains"]; hsa -> transport [label="Performs"]; hsa -> buffer
[label="Contributes t0"]; hsa -> antioxidant [label="Exhibits"];
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/I Invisible node for transport grouping transport_group [shape=point, width=0, height=0];
transport -> transport_group [arrowhead=none, style=dashed];

transport_group -> sub_transport [arrowhead=none, style=invis]; sub_transport -> fatty acids
[style=dashed, arrowhead=0open]; sub_transport -> hormones [style=dashed,
arrowhead=open]; sub_transport -> drugs [style=dashed, arrowhead=open]; sub_transport ->
bilirubin [style=dashed, arrowhead=open]; sub_transport -> ions [style=dashed,
arrowhead=open];

{rank=same; oncotic; transport; buffer; antioxidant;} } END_DOT Caption: Key Physiological
Functions of Human Serum Albumin (HSA).

Quantitative Data Summary

The physical and chemical properties of HSA have been precisely characterized through
decades of research.

Property Value Reference(s)
Plasma Concentration 35-50 g/L (3.5-5.0 g/dL) [1112][17]
Molecular Weight ~66.5 kDa [1]

Amino Acid Residues 585 [1][2]
Structure Monomeric, globular protein [1]

Synthesis Location Liver [3]

Serum Half-Life Approximately 19-21 days [1][2]
Isoelectric Point (pl) ~4.7-4.9 [10][11]

Experimental Protocols
A. The Cohn Cold Ethanol Fractionation Process
(Method 6)

This protocol is a foundational method for the large-scale isolation of aloumin from human
plasma. It relies on the sequential precipitation of protein fractions by adjusting
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physicochemical parameters.

Materials:

Pooled, cryo-poor human plasma

95% Ethanol, cooled to below 0°C

Acetate buffers for pH adjustment

Refrigerated centrifuge capable of maintaining -5°C

Temperature-controlled precipitation vessels

Methodology:

» Cryoprecipitate Removal: Plasma is first thawed at 1-4°C to precipitate cryoglobulins (mostly
Factor VIII and fibrinogen), which are removed by centrifugation. The resulting supernatant is
the starting material.

» Fraction | Precipitation: The cryo-poor plasma is cooled to -3°C. Cold ethanol is slowly added
to a final concentration of 8-10% (v/v). The pH is adjusted to ~7.2. This precipitates Fraction
[, which is rich in fibrinogen. The mixture is centrifuged at low temperature, and the
supernatant is collected.[10]

o Fraction II+1ll Precipitation: To the supernatant from the previous step, more cold ethanol is
added to reach a concentration of 25% (v/v). The temperature is lowered to -5°C and the pH
is adjusted to ~6.9. This precipitates Fractions Il and Ill, containing immunoglobulins (gamma
globulins). The precipitate is removed by centrifugation.[10]

o Fraction IV Precipitation: The ethanol concentration of the resulting supernatant is adjusted
to ~18% (v/v) by adding water or buffer, while the pH is brought to ~5.2. This step
precipitates Fraction 1V, containing alpha and beta globulins. The mixture is centrifuged and
the supernatant, now highly enriched with albumin, is collected.[10]

e Fraction V (Albumin) Precipitation: To the albumin-rich supernatant, the ethanol
concentration is increased to 40% (v/v), and the pH is lowered to ~4.8, near albumin's
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isoelectric point. This causes the albumin (Fraction V) to precipitate.[10]

 Purification and Formulation: The Fraction V paste is collected by centrifugation, re-
dissolved, and further purified through techniques like diafiltration and sterile filtration to
remove residual ethanol and other contaminants. It is then formulated to the desired
concentration (e.g., 5% or 25%) for clinical use.

B. Chromatographic Purification of HSA

This protocol outlines a general, modern approach for purifying HSA, often used to achieve
higher purity than fractionation alone.

Materials:

Plasma fraction (e.g., Cohn Fraction V paste or clarified plasma)

lon-exchange chromatography column (e.g., Q-Sepharose, an anion exchanger)

Equilibration Buffer (e.g., 20 mM Tris-HCI, pH 8.0)

Elution Buffer (e.g., 20 mM Tris-HCI with a linear gradient of 0-0.5 M NaCl, pH 8.0)

Chromatography system (e.g., FPLC or HPLC)

SDS-PAGE equipment for purity analysis
Methodology:

o Sample Preparation: The starting material (e.g., re-dissolved Fraction V) is clarified by
centrifugation or filtration to remove particulates. The sample is then dialyzed against the
Equilibration Buffer to ensure the correct pH and low ionic strength for binding.[18]

o Column Equilibration: The anion-exchange column is equilibrated with several column
volumes of Equilibration Buffer until the pH and conductivity of the outflow match the buffer.
[18]

o Sample Loading: The prepared sample is loaded onto the column. At pH 8.0, albumin is
negatively charged and will bind to the positively charged anion-exchange resin. Most

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://en.wikipedia.org/wiki/Cohn_process
https://orochem.com/wp-content/uploads/2023/04/Purification-of-HSA-by-the-Resin-for-Separation-of-Serum-from-Immunoglobulins.pdf?x25294
https://orochem.com/wp-content/uploads/2023/04/Purification-of-HSA-by-the-Resin-for-Separation-of-Serum-from-Immunoglobulins.pdf?x25294
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

contaminant proteins with a higher isoelectric point will not bind and will be found in the flow-
through fraction.[19]

Washing: The column is washed with Equilibration Buffer to remove any remaining unbound
or weakly bound contaminants.[18]

Elution: A linear gradient of increasing salt concentration (using the Elution Buffer) is applied
to the column. The chloride ions compete with the bound proteins for the charged sites on
the resin. As the salt concentration increases, proteins are eluted based on the strength of
their interaction. Albumin is typically eluted as a sharp peak.[19]

Analysis: Fractions are collected throughout the elution process. The protein content of each
fraction is measured (e.g., by absorbance at 280nm), and the purity is assessed using SDS-
PAGE. Fractions containing pure HSA are pooled.[18]

Final Formulation: The pooled, purified albumin is concentrated and formulated into a final
buffer using ultrafiltration/diafiltration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

